molecular formula C17H10N2O4 B2764811 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 1219555-38-0

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2764811
CAS No.: 1219555-38-0
M. Wt: 306.277
InChI Key: ZCEOGPOPBZNXLP-UHFFFAOYSA-N
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Description

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that features both an indole and isoindoline moiety. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a phthalic anhydride under acidic conditions . The reaction may proceed through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Indole-2-carboxylic acid
  • Isoindoline-1,3-dione derivatives
  • Phthalic anhydride derivatives

Uniqueness

What sets 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid apart is its combined indole and isoindoline structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

2-(1H-indol-6-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-15-12-4-2-10(17(22)23)7-13(12)16(21)19(15)11-3-1-9-5-6-18-14(9)8-11/h1-8,18H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEOGPOPBZNXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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